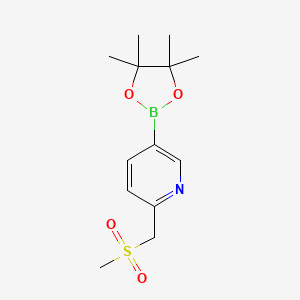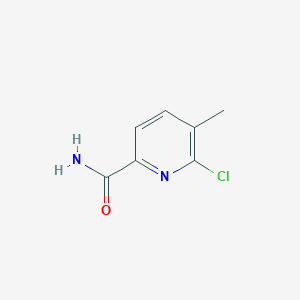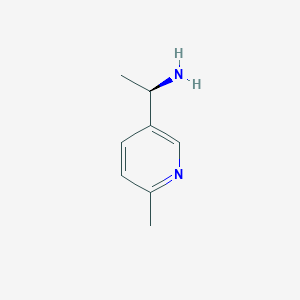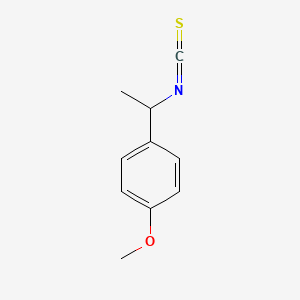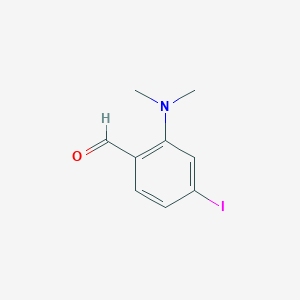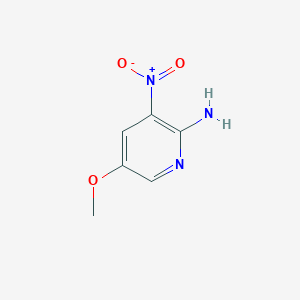
5-Methoxy-3-nitropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-nitropyridin-2-amine is an organic compound with the molecular formula C6H7N3O3 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position, a nitro group at the 3-position, and an amino group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 5-methoxypyridine to introduce the nitro group at the 3-position. This is followed by the reduction of the nitro group to an amino group. The general steps are as follows:
Nitration: 5-Methoxypyridine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to yield 5-methoxy-3-nitropyridine.
Reduction: The nitro group in 5-methoxy-3-nitropyridine is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield. Additionally, industrial methods focus on minimizing waste and ensuring the safety of the processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro or nitroso group under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-nitropyridine-2-nitroso or 5-methoxy-3-nitropyridine-2-nitro.
Reduction: Formation of 5-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and nitro groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The amino group can form hydrogen bonds, further modulating its interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-nitropyridin-3-amine: Similar structure but different position of the nitro and amino groups.
3-Methoxy-5-nitropyridin-2-amine: Another positional isomer with different chemical properties.
5-Methoxy-3-nitropyridine: Lacks the amino group, leading to different reactivity and applications.
Uniqueness
5-Methoxy-3-nitropyridin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C6H7N3O3 |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
5-methoxy-3-nitropyridin-2-amine |
InChI |
InChI=1S/C6H7N3O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8) |
Clé InChI |
CWZRYCOVDLNMBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)


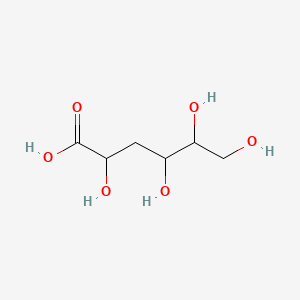

![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B12094880.png)
